molecular formula C13H20N2O B13527111 (2r)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide

(2r)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide

Cat. No.: B13527111
M. Wt: 220.31 g/mol
InChI Key: IBMJEJFJDQFSCM-TVKKRMFBSA-N
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Description

(2r)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a methyl group, and a phenylethyl group attached to a butanamide backbone.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

(2R)-2-amino-3-methyl-N-(1-phenylethyl)butanamide

InChI

InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10?,12-/m1/s1

InChI Key

IBMJEJFJDQFSCM-TVKKRMFBSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)NC(C)C1=CC=CC=C1)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of amino acids as starting materials, which are then subjected to a series of chemical reactions including amination, methylation, and amidation. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and phenylethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted butanamides.

Scientific Research Applications

(2r)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2r)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2r)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide include:

  • (2r)-2-Amino-3-methyl-N-(1-phenylethyl)propanamide
  • (2r)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

(2R)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide is a chiral amide compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol. This compound is notable for its unique structural features, including an amino group, a methyl group, and a phenylethyl substituent, which contribute to its diverse biological activities. The compound's chirality allows it to exist in two enantiomeric forms, each potentially exhibiting distinct pharmacological effects.

Research indicates that this compound interacts with various molecular targets, including specific receptors and enzymes. Its mechanism of action involves binding to these targets, which modulates their activity and leads to physiological responses. This interaction is crucial for understanding its therapeutic potential, particularly in the treatment of neurological disorders.

Biological Activity Overview

The biological activities associated with this compound include:

  • Neuropharmacological Effects : Studies suggest that this compound may influence neurotransmitter systems, which are critical in managing conditions such as depression and anxiety.
  • Binding Affinity : Interaction studies have shown that the compound exhibits significant binding affinity towards various biological targets, indicating its potential as a therapeutic agent.
  • Enzymatic Modulation : The compound may act as an enzyme modulator, affecting metabolic pathways relevant to drug metabolism and efficacy.

Case Studies

Several studies have explored the effects of this compound on different biological systems:

  • Neuropharmacology : A study highlighted the compound's potential role in modulating serotonin receptors, which are implicated in mood regulation. The results indicated that specific enantiomers could enhance serotonin receptor activity, suggesting a pathway for treating mood disorders.
  • Cellular Assays : In vitro assays demonstrated that this compound could inhibit certain enzymatic activities linked to oxidative stress pathways. This inhibition may contribute to protective effects against cellular damage caused by reactive oxygen species (ROS).
  • Pharmacokinetics : Research has focused on the pharmacokinetic profile of this compound, revealing insights into its absorption, distribution, metabolism, and excretion (ADME). These findings are essential for optimizing dosing regimens in clinical applications .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular WeightBiological ActivityNotable Effects
This compound220.31 g/molNeuropharmacological modulationEnhances serotonin receptor activity
Similar Compound A218.30 g/molEnzyme inhibitionReduces oxidative stress
Similar Compound B222.35 g/molAntidepressant propertiesImproves mood regulation

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